molecular formula C14H15NO2S B2682894 N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide CAS No. 477762-29-1

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide

Cat. No. B2682894
CAS RN: 477762-29-1
M. Wt: 261.34
InChI Key: GTPZIMJOJBVMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the endocannabinoid system.

Scientific Research Applications

  • Synthesis and Characterization : A study by Özer et al. (2009) focused on the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalene-related compounds. They characterized these compounds using elemental analyses, IR spectroscopy, and NMR spectroscopy, providing foundational knowledge for further applications in chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).

  • Inhibitors of Protein Kinases : Research by Hidaka et al. (1984) found that naphthalenesulfonamides, similar in structure to N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide, can act as potent inhibitors of various protein kinases, including cAMP-dependent and cGMP-dependent protein kinases. This finding is significant for understanding the regulation of these enzymes and for potential therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Cyclooxygenase Inhibition : A 2010 study by Duggan et al. investigated naproxen, a drug with a naphthyl scaffold similar to N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide. They explored its interaction with cyclooxygenase enzymes, providing insights into the molecular basis of its action and potential for developing selective COX inhibitors (Duggan, Walters, Musée, Harp, Kiefer, Oates, & Marnett, 2010).

  • Ionic Liquid Applications : Boovanahalli et al. (2004) utilized the high nucleophilicity of bromide ion in ionic liquids for the nucleophilic displacement in ethers, using compounds such as 2-methoxynaphthalene. This research contributes to green chemistry methods for ether cleavage (Boovanahalli, Kim, & Chi, 2004).

  • β-Cyclodextrin Inclusion Compounds : Hamai (1982) studied the inclusion compounds of naphthalene and β-cyclodextrin, focusing on absorption and fluorescence spectra. This research is relevant for understanding molecular interactions and potential applications in drug delivery systems (Hamai, 1982).

properties

IUPAC Name

N-cyclopropyl-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-17-13-9-6-10-4-2-3-5-12(10)14(13)18(16)15-11-7-8-11/h2-6,9,11,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZIMJOJBVMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide

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